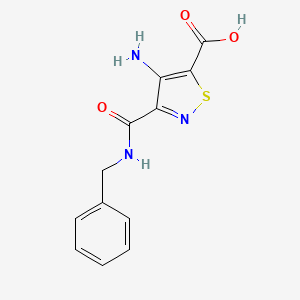

4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid

Description

4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid is a thiazole derivative characterized by a benzylcarbamoyl substituent at the 3-position and an amino group at the 4-position of the thiazole ring. The benzyl group introduces steric bulk and aromaticity, which may influence solubility, binding affinity, and metabolic stability compared to smaller substituents .

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c13-8-9(15-19-10(8)12(17)18)11(16)14-6-7-4-2-1-3-5-7/h1-5H,6,13H2,(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNQDFHQPWMIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the amino, benzylcarbamoyl, and carboxylic acid groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid group to an alcohol.

Substitution: The amino and benzylcarbamoyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular differences between 4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid and related compounds:

Notes:

- Steric and Electronic Effects : The benzylcarbamoyl group likely reduces solubility in aqueous media compared to methylcarbamoyl derivatives but may enhance binding to hydrophobic enzyme pockets .

- Biological Activity : Cyclopropylmethylcarbamoyl analogs (e.g., CAS 1112278-46-2) may exhibit unique bioactivity due to the strained cyclopropane ring, which can mimic transition states in enzymatic reactions .

- Material Science Applications : Methoxy-substituted thiazoles (e.g., 3-Methoxy-1,2-thiazole-5-carboxylic acid) demonstrate improved thermal stability and mechanical strength in polymers, suggesting that bulkier substituents like benzylcarbamoyl could further modulate these properties .

Pharmaceutical Potential

- Enzyme Inhibition : Analogs with carbamoyl groups (e.g., methylcarbamoyl) are explored as protease or kinase inhibitors. The benzylcarbamoyl group’s aromaticity may enhance π-π stacking interactions with target proteins .

Material Science Innovations

- Thermal Stability : Methoxy-substituted thiazoles improve polymer stability up to 250°C . Benzylcarbamoyl derivatives could further enhance this property through increased aromatic rigidity.

- Optical Properties: Thiazole cores are known for UV absorption; substituents like benzylcarbamoyl may shift absorption spectra, enabling applications in optoelectronic materials .

Biological Activity

4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of 4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid can be represented as follows:

This compound features a thiazole ring, an amine group, and a carboxylic acid moiety, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that derivatives of thiazole compounds exhibit a range of biological activities, including:

- Antimicrobial Activity: Thiazole derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.

- Anticancer Properties: Some thiazole derivatives have been identified as inhibitors of cancer cell proliferation by targeting specific proteins involved in cell division.

Antimicrobial Activity

A study highlighted the potential of thiazole derivatives in combating tuberculosis. For instance, the derivative methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated an MIC (Minimum Inhibitory Concentration) of 0.06 µg/ml against M. tuberculosis H37Rv, indicating strong antimicrobial properties .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | MIC (µg/ml) | Target Organism |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | M. tuberculosis H37Rv |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.95 | mtFabH |

Anticancer Activity

Recent research has identified 2-(3-benzamidopropanamido)thiazole-5-carboxylate as an effective inhibitor of the kinesin HSET (KIFC1), which is implicated in cancer cell survival. This compound showed micromolar inhibition and induced multipolarity in centrosome-amplified cancer cells, suggesting its potential as a therapeutic agent .

Case Study: Inhibition of Kinesin HSET

In vitro studies demonstrated that treatment with the thiazole derivative resulted in a significant increase in multipolarity (21%) in human cancer cells with extra centrosomes. This finding supports the hypothesis that targeting HSET can disrupt cancer cell division and promote cell death .

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific enzymes or proteins. For instance, the carboxylic acid moiety in these compounds is crucial for binding to active sites on target proteins, facilitating inhibition .

Q & A

How can researchers optimize synthetic routes for 4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid to improve yield and purity?

Category: Basic Research Question

Methodological Answer:

Synthetic optimization requires systematic evaluation of reaction conditions. For thiazole derivatives like this compound, classical methods (e.g., refluxing in polar aprotic solvents) and microwave-assisted synthesis have been compared for efficiency. Evidence suggests microwave irradiation reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining or improving yields due to enhanced energy transfer . Key parameters to optimize include:

- Solvent selection: Polar solvents (DMF, DMSO) stabilize intermediates in cyclocondensation reactions.

- Catalyst use: Lewis acids (e.g., ZnCl₂) can accelerate thiazole ring formation.

- Temperature control: Microwave conditions minimize side reactions (e.g., decomposition of benzylcarbamoyl groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.